molecular formula C12H15BrFNO2 B3268647 Tert-butyl 5-bromo-2-fluorobenzylcarbamate CAS No. 491836-84-1

Tert-butyl 5-bromo-2-fluorobenzylcarbamate

Cat. No.: B3268647
CAS No.: 491836-84-1
M. Wt: 304.15 g/mol
InChI Key: GQZRRHCPMBGKHE-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-2-fluorobenzylcarbamate (CAS 1704069-58-8) is a bromo- and fluoro- substituted aromatic building block of interest in medicinal chemistry and organic synthesis. With a molecular formula of C13H17BrFNO2 and a molecular weight of 318.18 g/mol, this compound integrates two key functional groups on its benzyl ring: a bromo substituent and a fluoro substituent . The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the introduction of diverse carbon or nitrogen-based fragments . The adjacent fluorine atom can influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable feature in the design of bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group effectively masks the carbamate functionality, offering stability during synthetic transformations and allowing for selective deprotection under mild acidic conditions when the amine is required. This reagent is intended for use as a synthetic intermediate in the discovery and development of pharmaceuticals and agrochemicals. For Research Use Only. Not intended for diagnostic or therapeutic uses. Handle with appropriate personal protective equipment in a well-ventilated area. For more detailed safety and handling information, consult the relevant Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(5-bromo-2-fluorophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-7-8-6-9(13)4-5-10(8)14/h4-6H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZRRHCPMBGKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of Tert Butyl 5 Bromo 2 Fluorobenzylcarbamate

Direct Synthetic Routes to Tert-butyl 5-bromo-2-fluorobenzylcarbamate

The most direct and common route to the title compound culminates in the formation of the carbamate (B1207046) from its immediate precursor, (5-bromo-2-fluorophenyl)methanamine (B67449). nih.gov The success of this final step is predicated on the efficient prior synthesis of this key intermediate.

The construction of the (5-bromo-2-fluorophenyl)methanamine core begins with simpler, commercially available fluorinated aromatic compounds. The sequence of reactions is critical to ensure the correct placement of the bromo and aminomethyl substituents.

The strategic introduction of the bromine atom at the C-5 position of the 2-fluorobenzyl system is a critical step governed by the principles of electrophilic aromatic substitution. The fluorine atom at C-2 is an ortho, para-directing group due to its electron-donating resonance effect. Consequently, electrophilic bromination of a 2-fluoro-substituted benzene (B151609) ring will direct the incoming electrophile to the positions ortho and para to the fluorine atom. The para position (C-5) is sterically more accessible, leading to a high degree of regioselectivity.

Commonly used brominating agents for this transformation include N-bromosuccinimide (NBS) or tetrabutylammonium (B224687) tribromide (TBATB). nih.govresearchgate.net The reaction conditions can be fine-tuned to optimize selectivity and yield. For instance, conducting the bromination under acidic conditions (e.g., in trifluoroacetic acid) can sometimes alter the reactivity of the aromatic ring, further enhancing regioselectivity by deactivating certain positions. nih.gov

Table 1: Representative Conditions for Regioselective Bromination

Starting Material Brominating Agent Solvent / Conditions Product
2-Fluorotoluene N-Bromosuccinimide (NBS) Acetic Acid 5-Bromo-2-fluorotoluene
2-Fluorobenzaldehyde Tetrabutylammonium tribromide (TBATB) Dichloromethane (B109758) (DCM) 5-Bromo-2-fluorobenzaldehyde

This table presents illustrative examples of reaction conditions and is not exhaustive.

With the 5-bromo-2-fluoroaromatic scaffold in place, the next phase involves the elaboration of a side chain into a benzylic amine. Several functional group transformations can achieve this, starting from precursors like a benzaldehyde, benzoic acid, or benzonitrile.

One common pathway begins with 5-bromo-2-fluorobenzaldehyde. guidechem.com This aldehyde can undergo reductive amination. In this process, the aldehyde reacts with an amine source, such as ammonia, to form an imine intermediate, which is then reduced in situ to the desired primary benzylamine (B48309), (5-bromo-2-fluorophenyl)methanamine.

Alternatively, 5-bromo-2-fluorobenzoic acid can be converted to the corresponding benzamide. Subsequent reduction of the amide group, for instance with a hydride reagent, yields the target benzylamine. Another route involves the reduction of 5-bromo-2-fluorobenzonitrile (B68940) to the benzylamine. A method has also been described for preparing 5-bromo-2-fluorobenzylamine from 5-bromo-2-fluorobenzyl alcohol. chembk.com

Table 2: Selected Methods for Benzylic Amine Formation

Precursor Key Reagents Intermediate Product
5-Bromo-2-fluorobenzaldehyde 1. Ammonia (NH₃) 2. Sodium borohydride (B1222165) (NaBH₄) Imine (5-Bromo-2-fluorophenyl)methanamine
5-Bromo-2-fluorobenzoic acid 1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃) 3. Lithium aluminum hydride (LiAlH₄) Benzamide (5-Bromo-2-fluorophenyl)methanamine

This table outlines principal synthetic transformations.

The final step in the synthesis is the protection of the primary amine of (5-bromo-2-fluorophenyl)methanamine as a tert-butoxycarbonyl (Boc) carbamate. This is a standard and highly efficient reaction in organic synthesis. masterorganicchemistry.com The most widely used reagent for this purpose is di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. masterorganicchemistry.comgoogle.com

The reaction involves the nucleophilic attack of the benzylamine onto one of the carbonyl carbons of Boc anhydride. This process is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or dioxane. A mild base, like triethylamine (B128534) (Et₃N) or sodium bicarbonate (NaHCO₃), is often added to the reaction mixture. The base neutralizes the acidic byproducts generated during the reaction, driving it to completion. The reaction is generally clean, with the main byproducts being carbon dioxide and tert-butanol, which are easily removed during workup. masterorganicchemistry.com

Table 3: Typical Conditions for Boc-Carbamate Formation

Amine Substrate Reagent Base Solvent Typical Conditions
(5-Bromo-2-fluorophenyl)methanamine Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (Et₃N) Dichloromethane (DCM) 0 °C to Room Temp, 2-6 hours

This table provides common laboratory conditions for the Boc protection step.

Multi-Step Approaches from Readily Available Precursors

Protecting Group Strategies and Their Interplay in the Synthesis of this compound

The use of protecting groups is a cornerstone of modern organic synthesis, allowing for the selective transformation of multifunctional molecules. organic-chemistry.org In the synthesis of the title compound, the Boc group is not merely an inert placeholder but plays a crucial role in the molecule's utility as a synthetic intermediate.

The primary function of a protecting group is to mask a reactive functional group, in this case, the nucleophilic primary amine, to prevent it from undergoing unwanted reactions during subsequent synthetic steps. organic-chemistry.org Carbamates, particularly the Boc group, are ideal for protecting amines because they are stable under a wide range of reaction conditions, including those used for many coupling reactions, yet can be removed under specific, mild conditions. masterorganicchemistry.comfiveable.me

The "interplay" of protecting groups refers to how their stability and removal conditions are orchestrated within a larger synthetic sequence. The Boc group is installed on the benzylamine to create this compound. This final, protected compound is often not the end product but a stable, versatile building block for more complex molecules.

The Boc group's stability is key. It is resistant to basic, hydrogenolytic, and many organometallic reagents. This stability allows for selective reactions at other sites of the molecule, primarily transformations involving the bromine atom. For example, the bromo substituent can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com The presence of the robust Boc group ensures that the amine functionality does not interfere with these catalytic cycles. mdpi.com

Once the desired modifications at the bromo-position are complete, the Boc group can be selectively removed to liberate the free amine. This deprotection is most commonly achieved under mild acidic conditions, typically using trifluoroacetic acid (TFA) either neat or in a solvent like DCM. masterorganicchemistry.com The lability of the Boc group to acid, contrasted with its stability to other reagents, is a classic example of an "orthogonal" protecting group strategy, which allows for the sequential and controlled manipulation of different functional groups within a molecule. ub.edu

Orthogonal Protecting Group Considerations in Complex Synthesis

In the multistep synthesis of complex molecules, protecting groups are essential tools used to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. chem-station.com The concept of "orthogonality" is a cornerstone of modern protecting group strategy. jocpr.comnumberanalytics.com Orthogonal protecting groups are distinct classes of protecting groups that can be removed under very specific and different conditions, allowing for the selective deprotection of one functional group in the presence of others. jocpr.commasterorganicchemistry.com This strategy provides chemists with precise control over the synthetic sequence, which is crucial when multiple reactive sites are present. jocpr.comnumberanalytics.com

The tert-butoxycarbonyl (Boc) group, featured in this compound, is a widely used carbamate protecting group for amines. chem-station.commasterorganicchemistry.com Its popularity stems from its ease of installation and, critically, its specific removal conditions. The Boc group is stable to a wide range of reaction conditions, including basic and hydrogenolytic environments, but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). masterorganicchemistry.com

This specific lability allows it to be used orthogonally with other common amine protecting groups. For instance, a molecule might contain one amine protected as a Boc-carbamate and another as a carboxybenzyl (Cbz) group. The Cbz group is stable to the acidic conditions used to remove the Boc group but can be selectively cleaved by catalytic hydrogenation. numberanalytics.com Similarly, the 9-fluorenylmethoxycarbonyl (Fmoc) group is removed under basic conditions, to which both Boc and Cbz groups are stable. masterorganicchemistry.com This orthogonal relationship is fundamental in areas like solid-phase peptide synthesis, where sequential addition of amino acids requires precise and selective deprotection at each step. chem-station.commasterorganicchemistry.com The use of such strategies prevents undesired side reactions and simplifies the synthesis of complex target molecules. jocpr.com

Protecting GroupAbbreviationStructureDeprotection ConditionsOrthogonal To
tert-ButoxycarbonylBoc-C(O)OC(CH₃)₃Strong Acid (e.g., TFA)Cbz, Fmoc
CarboxybenzylCbz or Z-C(O)OCH₂C₆H₅Catalytic Hydrogenation (H₂, Pd/C)Boc, Fmoc
9-FluorenylmethoxycarbonylFmoc-C(O)O-CH₂-FmocBase (e.g., Piperidine)Boc, Cbz
AllyloxycarbonylAlloc-C(O)OCH₂CH=CH₂Palladium(0) CatalysisBoc, Fmoc, Cbz

Optimization of Reaction Conditions and Yield Enhancement in this compound Production

The efficient production of this compound hinges on the optimization of the reaction that forms the carbamate bond. The most common method for this transformation is the reaction of the primary amine, (5-bromo-2-fluorophenyl)methanamine, with a tert-butoxycarbonylating agent, typically di-tert-butyl dicarbonate ((Boc)₂O). google.com

Optimization of this process involves a systematic evaluation of several parameters to maximize yield and purity while minimizing reaction time and the formation of byproducts. Key factors include the stoichiometry of the reagents, the choice of base and solvent, and the reaction temperature. researchgate.net For instance, using a slight excess of the (Boc)₂O reagent can help drive the reaction to completion. The selection of an appropriate base is also critical to neutralize the acidic byproduct generated during the reaction. In a related synthesis of tert-butyl N-(2-bromoethyl)carbamate, sodium hydroxide (B78521) was used effectively. google.com In other cases, organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are employed. nih.gov The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

The choice of solvent is a critical parameter in the synthesis of this compound. The solvent must effectively dissolve the starting amine and the (Boc)₂O reagent to ensure a homogenous reaction mixture. Common solvents for Boc-protection reactions include aprotic solvents like dioxane, tetrahydrofuran (THF), acetonitrile (B52724) (MeCN), and dichloromethane (DCM). google.comacs.org In some procedures, a mixed solvent system, such as dioxane and water, is used to facilitate the dissolution of both the organic reagents and an inorganic base like sodium hydroxide. google.com The solvent can also influence the reaction rate and the stability of intermediates.

While the standard Boc protection of an amine with (Boc)₂O typically proceeds with a stoichiometric amount of base and does not require a catalyst in the traditional sense, the broader field of carbamate synthesis has seen the development of various catalytic systems. acs.orgnih.gov For example, methods for synthesizing carbamates from amines and CO₂ have utilized zinc-based heterogeneous catalysts. acs.orgnih.gov These systems can operate under milder conditions and offer benefits like catalyst recyclability, although they are generally applied to different synthetic routes than the direct Boc-protection of an amine. nih.gov For the specific synthesis of the title compound, the "catalyst" is effectively the base that facilitates the reaction.

Temperature and pressure are fundamental physical parameters that can significantly impact reaction kinetics and selectivity. For the standard synthesis of this compound using (Boc)₂O, the reaction is typically conducted at ambient temperature (room temperature) or slightly below (e.g., 0 °C) and at atmospheric pressure. researchgate.netnih.gov These mild conditions are usually sufficient to achieve high yields without promoting significant side reactions.

However, in other carbamate synthesis methodologies, particularly those involving gases like CO₂, temperature and pressure are critical variables for optimization. nih.gov Studies on continuous-flow carbamate synthesis have shown that elevated temperatures can sometimes lead to an increase in the formation of undesired N-alkylated byproducts. nih.gov Conversely, lowering the temperature can decrease the reaction conversion rate. acs.orgnih.gov Similarly, pressure adjustments are crucial; an increase in pressure can improve conversion but may also promote byproduct formation if not carefully controlled. nih.gov While high pressure is not a feature of the standard synthesis for this compound, understanding these principles is vital for developing novel and more efficient synthetic processes. ureaknowhow.comiaea.org

Table 2: Effect of Temperature and Pressure on Carbamate Synthesis from Aniline and CO₂ (Illustrative Data) acs.orgnih.gov
EntryTemperature (°C)Pressure (bar)Conversion (%)Notes
1603~65Lower temperature reduced conversion.
270380Optimal conditions identified.
3803-Favored N-alkylated byproduct formation.
4701~53Decreased pressure led to a drop in conversion.
5705-Increased byproduct formation.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent decades, the principles of green chemistry have become increasingly important in guiding the development of chemical processes. nih.gov The goal is to design products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govskpharmteco.com This involves considerations such as maximizing atom economy, using safer solvents, and improving energy efficiency.

Atom economy is a concept developed to measure the efficiency of a chemical reaction by calculating what percentage of the mass of the reactants is incorporated into the desired product. rsc.orgjocpr.com It provides a more complete picture of efficiency than reaction yield alone, as a reaction can have a 100% yield but still generate significant waste. chembam.com

The primary synthesis of this compound proceeds via the following reaction: (5-bromo-2-fluorophenyl)methanamine + Di-tert-butyl dicarbonate → this compound + tert-Butanol + Carbon Dioxide

The atom economy for this reaction is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In this case, the calculation reveals that a significant portion of the reactant atoms ends up in byproducts (tert-butanol and CO₂), resulting in a suboptimal atom economy. primescholars.com

Another related metric is the Environmental Factor (E-Factor), which is the ratio of the mass of waste generated to the mass of the desired product. nih.gov The fine chemical and pharmaceutical industries are known for having high E-Factors, often generating 5 to over 100 kilograms of waste for every kilogram of product. nih.gov Improving atom economy and reducing the E-Factor are key drivers for developing greener synthetic routes. chembam.com

A major focus of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. nih.gov Traditional solvents used in carbamate synthesis, such as dioxane and chlorinated hydrocarbons, pose environmental and health risks. Green alternatives include water, supercritical CO₂, ionic liquids, and bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). The use of water as a crystallizing solvent has been demonstrated in related syntheses, which can simplify purification and reduce the environmental impact. google.com

In the realm of catalysis, the development of recyclable, heterogeneous catalysts offers a significant green advantage. acs.orgnih.gov As mentioned, zinc-based catalysts on polymer or graphene oxide supports have been used for carbamate synthesis from CO₂. acs.orgnih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. While not directly applied to the standard (Boc)₂O-based synthesis of the title compound, the development of catalytic methods that improve atom economy—for example, by directly using CO₂ as a C1 source—represents a promising direction for future sustainable production. nih.gov

Reactivity Profiles and Transformational Chemistry of Tert Butyl 5 Bromo 2 Fluorobenzylcarbamate

Metal-Catalyzed Cross-Coupling Reactions of the Bromoaryl Moiety

The carbon-bromine bond in tert-butyl 5-bromo-2-fluorobenzylcarbamate is the primary site for metal-catalyzed cross-coupling reactions. Both palladium and nickel catalyst systems are effective in activating this bond, facilitating a wide range of synthetic transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, and the bromoaryl group of the title compound is an excellent substrate for these transformations. The typical catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to yield the desired product and regenerate the active catalyst. wikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronate ester. tcichemicals.com This reaction is widely utilized due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of organoboron reagents. tcichemicals.comnih.gov The bromoaryl moiety of this compound readily participates in Suzuki-Miyaura coupling reactions.

In a documented example, this compound was coupled with a boronate ester in the presence of a palladium catalyst to synthesize a more complex piperidine derivative. The reaction was carried out using 1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride as the catalyst, with potassium acetate (B1210297) serving as the base in 1,4-dioxane as the solvent.

Reactant ACoupling PartnerCatalystBaseSolvent
This compoundAryl boronate ester1,1′-Bis(diphenylphosphino)ferrocene-palladium(II) dichloridePotassium acetate1,4-Dioxane

Table 1: Documented Suzuki-Miyaura Reaction Conditions for this compound.

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, producing substituted alkynes. wikipedia.orgnih.gov This transformation is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgjk-sci.com Copper-free variations have also been developed to avoid issues related to homocoupling of the alkyne. nih.gov

While specific examples detailing the Sonogashira coupling of this compound are not extensively documented in the reviewed literature, its bromoaryl structure is well-suited for this reaction. The reactivity of aryl halides in Sonogashira couplings generally follows the trend I > Br > Cl. wikipedia.org The reaction is tolerant of numerous functional groups, making it a valuable tool for introducing alkynyl moieties into complex molecules. jk-sci.com Typical conditions involve catalysts like tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride, often with copper(I) iodide as a co-catalyst and an amine base such as triethylamine (B128534) or diethylamine. organic-chemistry.orgjk-sci.com

Aryl Halide (Example)Terminal Alkyne (Example)Catalyst / Co-catalystBaseSolventProduct Type
Substituted Aryl BromidePhenylacetylenePd(PPh₃)₂Cl₂ / CuITriethylamineTHFDisubstituted Alkyne

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is highly effective for C-C bond formation and typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate, a phosphine ligand, and a base such as triethylamine or potassium carbonate. wikipedia.org The bromoaryl group of this compound is a suitable electrophile for this transformation. The reaction generally proceeds with high stereoselectivity, favoring the trans isomer. organic-chemistry.org

Stille Coupling: The Stille coupling reaction creates a C-C bond by reacting an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups, including esters and amides, making it compatible with the carbamate (B1207046) moiety in the target molecule. openochem.orgjk-sci.com Common catalysts include tetrakis(triphenylphosphine)palladium(0) or Pd₂(dba)₃. jk-sci.com A significant drawback is the toxicity of the tin reagents and the difficulty in removing tin-containing byproducts. wikipedia.orgjk-sci.com

ReactionAryl Halide (Example)Coupling Partner (Example)Catalyst (Example)Base/Additive (Example)Solvent (Example)
Heck4-BromoanisoleStyrenePd(OAc)₂K₂CO₃DMF/H₂O
StilleAryl BromideVinyltributylstannanePd(PPh₃)₄LiCl (additive)Toluene

Table 3: Illustrative Conditions for Heck and Stille Coupling Reactions.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a premier method for constructing aryl amines due to its broad substrate scope and high functional group tolerance, superseding harsher classical methods. wikipedia.orgacsgcipr.org The reaction can accommodate primary and secondary amines, as well as amides and other nitrogen nucleophiles. The choice of phosphine ligand is critical and has evolved through several "generations" to handle a wider range of substrates under milder conditions. wikipedia.org this compound is an ideal substrate for this reaction, allowing for the direct introduction of a wide variety of nitrogen-based functional groups at the C5 position. The reaction is typically carried out with a palladium precatalyst, a bulky electron-rich phosphine ligand, and a strong base like sodium tert-butoxide or cesium carbonate. nih.gov

Aryl Halide (Example)Amine (Example)Catalyst / Ligand (Example)Base (Example)Solvent (Example)
BromobenzeneMorpholinePd₂(dba)₃ / XPhosSodium tert-butoxideToluene

Table 4: Representative Conditions for Buchwald-Hartwig Amination.

While palladium catalysts are dominant in cross-coupling chemistry, nickel-based systems offer a powerful and often more cost-effective alternative. Nickel catalysts are particularly effective for coupling aryl halides, including bromides, with a range of nucleophiles, most notably organometallic reagents like Grignard reagents (Kumada coupling). scilit.comnih.gov Nickel catalysts can also facilitate reactions with aryl chlorides, which are often unreactive with palladium systems. organic-chemistry.org

The bromoaryl moiety of this compound is expected to be highly reactive under nickel-catalyzed conditions. These reactions often proceed rapidly and efficiently, even at low temperatures. Common nickel catalysts include NiCl₂(dppp) or Ni(acac)₂, often used with phosphine or N-heterocyclic carbene (NHC) ligands. scilit.comnih.gov

Aryl Halide (Example)Coupling Partner (Example)Catalyst (Example)Additive (Example)Solvent (Example)
Aryl BromidePhenylmagnesium BromideNiCl₂(dppp)-THF

Table 5: Illustrative Conditions for Nickel-Catalyzed Kumada Cross-Coupling.

Palladium-Catalyzed Cross-Coupling Reactions

Nucleophilic Substitution Reactions on the Fluorinated Aromatic Ring

The fluorinated aromatic ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is significantly influenced by the electronic properties of the halogen substituents.

SNAr Pathways with Various Nucleophiles

While specific examples of SNAr reactions on this compound are not extensively detailed in publicly available literature, the general principles of SNAr on haloaromatic compounds suggest that a variety of nucleophiles can displace the fluorine atom. The bromo substituent, while also a leaving group, is generally less reactive than fluoro in SNAr reactions. This is due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack.

Potential nucleophiles for the displacement of the fluorine atom include, but are not limited to:

Alkoxides and Phenoxides: To form ether linkages.

Amines: To introduce substituted amino groups.

Thiols: To generate thioethers.

Azides: As a precursor to amines or for use in click chemistry.

The reaction conditions for such transformations typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may require elevated temperatures to proceed at a reasonable rate. The choice of base, if required, is crucial to deprotonate the nucleophile without promoting side reactions.

Influence of the Fluoro Substituent on Aromatic Reactivity

The fluorine atom at the 2-position plays a crucial role in activating the aromatic ring of this compound towards nucleophilic attack. This activation stems from the strong electron-withdrawing inductive effect of fluorine, which polarizes the C-F bond and increases the electrophilicity of the carbon atom to which it is attached.

The mechanism of SNAr involves a two-step process:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atom helps to stabilize this negatively charged intermediate.

Leaving Group Departure: The fluoride ion is expelled, and the aromaticity of the ring is restored.

Although fluorine is a poor leaving group in SN2 reactions due to the strength of the C-F bond, in SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. Therefore, the ability of the substituent to stabilize the Meisenheimer complex is more critical than its leaving group ability. The strong inductive effect of fluorine makes it a better activating group for SNAr reactions compared to bromine.

Reactions at the Benzylic Position and Carbamate Nitrogen

The benzylic carbon and the nitrogen of the carbamate group offer additional sites for chemical modification, allowing for a diverse range of derivatives to be synthesized from this compound.

Benzylic Functionalization and Derivatization

The benzylic C-H bonds in this compound are susceptible to radical-mediated reactions, such as bromination. This functionalization provides a handle for further synthetic transformations.

Benzylic Bromination:

A common method for benzylic bromination involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and a non-polar solvent like carbon tetrachloride. The reaction proceeds via a free radical chain mechanism, where a bromine radical abstracts a benzylic hydrogen to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of NBS to generate the benzylic bromide and a succinimidyl radical, which continues the chain.

ReactantReagentsProduct
This compoundN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)Tert-butyl (5-bromo-2-fluorophenyl)(bromo)methylcarbamate

The resulting benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as cyanides, azides, and alkoxides, to introduce new functional groups at the benzylic position.

N-Alkylation and N-Acylation of the Carbamate Nitrogen

The nitrogen atom of the carbamate group in this compound can be further functionalized through alkylation or acylation reactions. These reactions typically require deprotonation of the N-H bond with a suitable base to generate a more nucleophilic amide anion.

N-Alkylation:

N-alkylation can be achieved by treating the carbamate with an alkyl halide in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The choice of base is critical to ensure complete deprotonation without causing unwanted side reactions.

ReactantReagentsProduct
This compoundAlkyl Halide (R-X), Base (e.g., NaH)Tert-butyl N-(5-bromo-2-fluorobenzyl)-N-alkylcarbamate

N-Acylation:

Similarly, N-acylation can be accomplished by reacting the carbamate with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. For less reactive acylating agents, a stronger base like sodium hydride may be necessary. For more reactive agents, a weaker base like triethylamine or pyridine may suffice.

ReactantReagentsProduct
This compoundAcylating Agent (e.g., RCOCl), BaseTert-butyl N-acyl-N-(5-bromo-2-fluorobenzyl)carbamate

Deprotection Strategies for the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The deprotection of the Boc group in this compound is a key step in many synthetic routes to liberate the free amine.

The most common method for Boc deprotection involves treatment with a strong acid. The mechanism proceeds via protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which is then typically quenched by a nucleophile or eliminated as isobutylene (B52900). The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.

Commonly used acidic reagents for Boc deprotection include:

Trifluoroacetic Acid (TFA): Often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM). Reactions are typically fast and occur at room temperature.

Hydrochloric Acid (HCl): Can be used as a solution in an organic solvent such as dioxane, methanol, or ethyl acetate. The concentration and solvent choice can be tailored to the specific substrate and desired reaction rate.

Other Protic Acids: Sulfuric acid and phosphoric acid can also be employed for Boc deprotection.

ReagentTypical Conditions
Trifluoroacetic Acid (TFA)Neat or in Dichloromethane (DCM), Room Temperature
Hydrochloric Acid (HCl)4M in Dioxane or Methanol, Room Temperature
Phosphoric AcidAqueous solution, elevated temperature

The choice of deprotection conditions should be made based on the compatibility of other functional groups present in the molecule. For substrates sensitive to strong acids, milder conditions or alternative deprotection methods may be necessary.

Acid-Mediated Deprotection Under Mild Conditions

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. The deprotection of this compound to yield 5-bromo-2-fluorobenzylamine involves the acid-catalyzed hydrolysis of the carbamate. fishersci.co.uk This transformation is typically achieved with high efficiency using strong acids like trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent, or hydrogen chloride (HCl) in an organic solvent such as methanol or ethyl acetate. wikipedia.org

The mechanism of deprotection begins with the protonation of the carbamate's carbonyl oxygen by the acid. This initial step increases the electrophilicity of the carbonyl carbon, facilitating the departure of the stable tert-butyl cation. The resulting carbamic acid intermediate is unstable and readily undergoes decarboxylation, releasing carbon dioxide and yielding the free amine, which is typically isolated as its corresponding ammonium salt. wikipedia.org

While strong acids are effective, significant research has focused on developing milder conditions to deprotect the Boc group, which is crucial for substrates containing other acid-sensitive functionalities. rsc.org These mild methods aim to enhance the chemoselectivity of the deprotection step. Aqueous phosphoric acid, for instance, has been demonstrated as an effective and environmentally benign reagent for the cleavage of tert-butyl carbamates. rsc.org The use of Lewis acids, such as aluminum chloride (AlCl₃), also allows for the selective cleavage of a Boc group in the presence of other protecting groups. wikipedia.org Another mild approach involves sequential treatment with trimethylsilyl iodide and then methanol. wikipedia.org

Table 1: Selected Mild Acidic Conditions for N-Boc Deprotection

Reagent(s) Solvent(s) Typical Conditions Reference
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 50/50 mix, r.t., 30 min - 2h fishersci.co.ukwikipedia.org
Hydrochloric Acid (HCl) Ethyl Acetate / Methanol 3-4 M solution, r.t., 30 min - 2h fishersci.co.ukwikipedia.org
Aqueous Phosphoric Acid (85%) Tetrahydrofuran (THF) r.t. to 50°C rsc.org
Aluminum Chloride (AlCl₃) Acetonitrile (B52724) / DCM r.t. wikipedia.org

Thermal and Catalytic Methods for Selective Carbamate Cleavage

Beyond acid-mediated methods, the cleavage of the Boc-protecting group can be achieved through thermal and catalytic routes, which offer alternatives that avoid strongly acidic conditions.

Thermal Deprotection: Thermolysis provides a catalyst-free method for N-Boc deprotection. acsgcipr.org This process typically requires high temperatures, often in the range of 150-300°C, to induce the fragmentation of the carbamate into the corresponding amine, isobutylene, and carbon dioxide. acsgcipr.orgacs.org While this method is advantageous for its lack of reagents, the high temperatures required can be detrimental to sensitive substrates, potentially causing side reactions or racemization. acsgcipr.org However, studies have shown that thermal deprotection can be effected in continuous flow reactors, which allows for precise temperature control and can lead to selective deprotection. For example, aryl N-Boc groups can be removed in the presence of alkyl N-Boc groups by carefully controlling the temperature. acs.org The use of solvents like boiling water or 2,2,2-trifluoroethanol can also facilitate thermal deprotection under somewhat milder conditions. nih.govresearchgate.net

Catalytic Deprotection: A variety of catalytic systems have been developed to effect mild and selective N-Boc deprotection. These methods are often more compatible with a wider range of functional groups.

Metal Catalysis: Lewis acids can catalyze the cleavage of the Boc group. Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) has been reported as an effective catalyst for the de-tert-butylation of N,N-disubstituted amides and can also be applied to Boc-deprotection at room temperature. bath.ac.uk Ytterbium triflate is another Lewis acid that can catalyze the selective deprotection of tert-butyl esters, indicating its potential for carbamate cleavage under mild conditions.

Iodine Catalysis: Catalytic amounts of iodine have been used to deprotect N-Boc groups, often under solvent-free conditions or by fusion (mixing and heating under reduced pressure). rsc.org

Basic Conditions: While the Boc group is generally stable to base, certain conditions can promote its removal. For example, aqueous methanolic potassium carbonate under reflux has been shown to be an effective deprotecting agent for the N-Boc group on various NH-heteroarenes. researchgate.net

These alternative methods provide a valuable toolkit for synthetic chemists, allowing for the strategic removal of the Boc group from complex molecules like this compound where acid sensitivity is a concern.

Table 2: Selected Thermal and Catalytic Methods for N-Boc Deprotection

Method Reagent/Catalyst Solvent Typical Conditions Reference
Thermal None None / High-boiling solvent 150-300°C acsgcipr.orgacs.org
Thermal None Water Reflux / Elevated Temp. nih.gov
Catalytic Copper(II) triflate (Cu(OTf)₂) Dichloromethane (DCM) Room Temperature bath.ac.uk
Catalytic Iodine (I₂) Solvent-free Heat rsc.org

Regio- and Chemoselectivity in Transformations of this compound

Differentiation of Reactivity Between Bromo and Fluoro Substituents

The aromatic ring of this compound is substituted with two different halogen atoms, bromine and fluorine, which exhibit distinct chemical reactivities. This difference allows for selective functionalization of the molecule, a key consideration in synthetic strategy. The primary factors governing their reactivity are the nature of the carbon-halogen bond and the electronic effects of the halogens on the aromatic ring.

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), the reactivity of aryl halides typically follows the order I > Br > Cl >> F. This trend is governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-F bond (approx. 498 kJ/mol), making the C-Br bond much more susceptible to oxidative addition to a low-valent palladium catalyst. researchgate.net Consequently, it is possible to selectively perform a cross-coupling reaction at the C5-position (bearing the bromine atom) of this compound while leaving the C-F bond at the C2-position intact. researchgate.netnih.gov

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is often reversed: F > Cl > Br > I. This reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond and powerfully stabilizes the negative charge of the Meisenheimer complex through its strong inductive electron-withdrawing effect. libretexts.org This stabilization lowers the activation energy for the addition step, making the fluoro-substituted position more reactive towards nucleophiles. The fluorine atom is located ortho to the benzylcarbamate group, a position that can be sterically hindered, but the powerful activating effect of fluorine often overcomes this.

Finally, in directed ortho-metalation (DoM) reactions, a fluorine substituent is known to be a potent directing group, capable of facilitating deprotonation and subsequent lithiation at the adjacent ortho position. researchgate.net In the case of this compound, the fluorine at C2 could direct metalation to the C3 position.

Table 3: Comparative Reactivity of Bromo and Fluoro Substituents on an Aromatic Ring

Reaction Type More Reactive Substituent Rationale
Pd-Catalyzed Cross-Coupling Bromo Weaker C-X bond energy facilitates oxidative addition.
Nucleophilic Aromatic Substitution (SNAr) Fluoro High electronegativity stabilizes the intermediate Meisenheimer complex.

Selective Functionalization in Multi-Functionalized Systems

The presence of multiple reactive sites on this compound—the C-Br bond, the C-F bond, and the acid-labile N-Boc group—necessitates careful control of reaction conditions to achieve chemoselectivity. taylorandfrancis.comyoutube.com The ability to modify one functional group while leaving others untouched is a cornerstone of modern organic synthesis, enabling the construction of complex molecules.

The differential reactivity of the halogen substituents provides a clear pathway for sequential functionalization. A typical synthetic strategy would involve first targeting the more labile C-Br bond. For instance, a Suzuki-Miyaura cross-coupling reaction could be employed to introduce a new carbon-carbon bond at the C5 position. Standard conditions for such a reaction (e.g., a palladium catalyst, a phosphine ligand, and a base like potassium carbonate) are generally mild enough to leave both the robust C-F bond and the N-Boc protecting group unaffected. nih.govacs.org

Following the modification at the C5 position, the synthetic focus could shift to the other functional groups.

N-Boc Deprotection: The Boc group can be selectively removed under acidic conditions as described in section 3.4.1. This would unmask the primary amine, which could then undergo a variety of subsequent reactions, such as acylation, alkylation, or reductive amination, without disturbing the fluoro substituent or the newly introduced group at C5.

C-F Bond Functionalization: Although the C-F bond is generally unreactive in cross-coupling reactions, it is the most reactive site for SNAr. After modification at the C5 position, a strong nucleophile (e.g., an alkoxide or an amine) under appropriate conditions (typically high temperature in a polar aprotic solvent) could be used to displace the fluoride. The viability of this step would depend on the electronic nature of the substituent introduced at C5. An electron-withdrawing group at C5 would further activate the ring towards nucleophilic attack, facilitating the displacement of the fluoride.

Ortho-Metalation: The fluorine atom can be used as a handle for directed ortho-metalation to functionalize the C3 position. researchgate.net This would typically be carried out using a strong lithium amide base at low temperature, conditions under which the C-Br bond and the Boc group would likely remain intact.

This orthogonal reactivity allows for a programmed, stepwise approach to the synthesis of diverse derivatives from a single, polyfunctionalized starting material. The choice of reagents and the sequence of reactions can be strategically planned to construct a wide array of complex molecular architectures. taylorandfrancis.com

Applications of Tert Butyl 5 Bromo 2 Fluorobenzylcarbamate As a Key Synthetic Building Block

Construction of Complex Polyfunctionalized Aromatic and Heterocyclic Scaffolds

The unique substitution pattern of Tert-butyl 5-bromo-2-fluorobenzylcarbamate makes it an excellent precursor for the synthesis of highly functionalized aromatic and heterocyclic systems. The presence of the ortho-fluoro and para-bromo substituents relative to the benzylcarbamate group allows for regioselective modifications, enabling the controlled assembly of intricate molecular architectures.

Fluorinated aryl amines are highly sought-after intermediates in drug discovery. The incorporation of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and bioavailability by lowering the basicity of the amine functionality. nih.gov this compound serves as a direct precursor to 5-bromo-2-fluorobenzylamine following the removal of the tert-butoxycarbonyl (Boc) protecting group.

The Boc group provides robust protection for the amine during synthetic manipulations involving the bromo functionality and can be cleaved under mild acidic conditions. The resulting primary amine can then be subjected to a wide range of derivatization reactions, such as acylation, alkylation, and reductive amination, to generate a diverse array of fluorinated benzylamine (B48309) derivatives. The synthesis of various substituted carbamates from precursor amines is a well-established method, highlighting the utility of such protected intermediates in building molecular complexity. nih.gov

The dual functionality of the bromo group and the protected amine makes this compound a powerful tool for the synthesis of nitrogen-containing heterocycles. The bromine atom can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions, to introduce carbon or nitrogen-based substituents. These substituents can then be designed to participate in subsequent intramolecular cyclization reactions with the benzylamine moiety (after deprotection) to form a wide range of heterocyclic rings, including quinolines, indoles, and benzodiazepines. For instance, a Suzuki coupling to introduce a carbonyl-containing group ortho to the bromine could be followed by deprotection and intramolecular condensation to yield a lactam. Related structures like nitrones are known to be versatile precursors for carbocyclic ligands through selective C-H activation and can be used in cycloadditions to form heterocyclic systems. researchgate.net

Role in Diversification-Oriented Synthesis and Combinatorial Chemistry

Diversification-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies used in drug discovery to rapidly generate large collections of structurally diverse small molecules for high-throughput screening. nih.gov The strategic placement of orthogonal functional groups makes this compound an ideal scaffold for these approaches.

The generation of chemical libraries from a common scaffold is a cornerstone of combinatorial chemistry. nih.gov this compound is perfectly suited for this purpose. The bromo group can be considered a point of diversification, allowing for the introduction of a wide array of substituents through well-established cross-coupling reactions. By reacting the parent scaffold with a library of different boronic acids, for example, a large library of biaryl derivatives can be generated. A second level of diversity can be introduced by cleaving the Boc protecting group and subsequently acylating the resulting amine with a library of different carboxylic acids. This two-dimensional diversification strategy allows for the rapid exploration of a vast chemical space around the 5-bromo-2-fluorobenzylcarbamate core structure.

Parallel synthesis enables the simultaneous creation of a multitude of compounds in an array format, often using robotic systems. nih.gov The robust nature of the reactions involving this compound makes it amenable to such high-throughput synthetic methods. For instance, a 96-well plate could be used to perform 96 different Suzuki coupling reactions in parallel, with each well containing the bromo-scaffold and a unique boronic acid. After a purification step, the resulting products could be subjected to a second parallel reaction, such as amide bond formation, to further increase the library's complexity. This approach streamlines the synthesis of large compound collections, accelerating the pace of lead discovery and optimization.

Strategic Intermediate in Total Synthesis Efforts

In the context of total synthesis, a strategic intermediate is a complex molecule that contains key functionalities poised for further elaboration into the final target. A closely related compound, tert-butyl (5-amino-2-fluorobenzyl)carbamate, has been identified as a crucial intermediate in the synthesis of pharmaceutical compounds such as the anticoagulant Edoxaban. This highlights the value of the 2-fluoro-5-substituted benzylcarbamate scaffold in complex synthetic campaigns.

Integration into Convergent and Divergent Synthetic Routes

The strategic placement of three distinct functional groups on the aromatic ring of this compound makes it an ideal substrate for both convergent and divergent synthetic strategies. These approaches are fundamental to modern organic synthesis, aiming to enhance efficiency and modularity.

Divergent synthesis , on the other hand, begins with a central core molecule that is systematically elaborated to generate a library of structurally related compounds. The trifunctional nature of this compound is exceptionally well-suited for this approach. Starting from this single precursor, chemists can selectively react at the bromine, fluorine, or the Boc-protected amine (after deprotection) to create a diverse array of derivatives. For example, the bromine atom can be converted into various functional groups, while the fluorine atom can participate in nucleophilic aromatic substitution reactions. This allows for the rapid generation of a multitude of analogues for structure-activity relationship (SAR) studies in drug discovery.

Examples of Advanced Intermediates Synthesized from this compound

The true utility of a synthetic building block is demonstrated by the complexity and value of the intermediates it can generate. This compound serves as a precursor to several advanced intermediates, most notably in the synthesis of pharmaceutical agents.

A prime example of its application is in the synthesis of Tert-butyl (5-amino-2-fluorobenzyl)carbamate . This transformation, typically achieved through a palladium-catalyzed amination reaction such as the Buchwald-Hartwig amination, replaces the bromo substituent with an amino group. The resulting amino compound is a crucial intermediate in the synthesis of the anticoagulant drug Edoxaban . The reaction showcases the selective transformation of the C-Br bond while preserving the fluorine atom and the Boc-protected amine, highlighting the strategic value of the starting material.

Below is a table summarizing the key transformation and the resulting advanced intermediate:

Starting MaterialReaction TypeKey ReagentsProductSignificance
This compoundBuchwald-Hartwig AminationPalladium catalyst, Ligand, Base (e.g., Sodium tert-butoxide), Amine sourceTert-butyl (5-amino-2-fluorobenzyl)carbamateKey intermediate for the synthesis of Edoxaban

Furthermore, the reactivity of the bromine atom allows for the introduction of other functionalities, leading to a variety of advanced intermediates. For example, Suzuki coupling can be employed to introduce aryl or heteroaryl moieties, creating complex scaffolds for further synthetic elaboration.

The following table provides hypothetical examples of advanced intermediates that can be synthesized from this compound, based on known chemical transformations of similar substrates:

Starting MaterialReaction TypeCoupling PartnerPlausible Advanced IntermediatePotential Application Area
This compoundSuzuki CouplingPhenylboronic acidTert-butyl (5-phenyl-2-fluorobenzyl)carbamateMedicinal Chemistry, Materials Science
This compoundSonogashira CouplingPhenylacetyleneTert-butyl (5-(phenylethynyl)-2-fluorobenzyl)carbamateOrganic Electronics, Probe Synthesis
This compoundStille CouplingTributyl(vinyl)stannaneTert-butyl (5-vinyl-2-fluorobenzyl)carbamatePolymer Chemistry, Fine Chemicals

These examples underscore the versatility of this compound as a cornerstone in the construction of diverse and complex molecular structures, solidifying its importance in the landscape of modern organic synthesis.

Mechanistic Insights and Theoretical Investigations of Tert Butyl 5 Bromo 2 Fluorobenzylcarbamate Chemistry

Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. By applying DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), a detailed understanding of Tert-butyl 5-bromo-2-fluorobenzylcarbamate can be achieved. nih.gov This analysis begins with geometry optimization to find the most stable, lowest-energy structure of the molecule.

From the optimized structure, several key electronic properties can be calculated to predict reactivity:

Electron Density Maps: Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule. For this compound, regions of negative potential (red/yellow) are expected around the electronegative oxygen, fluorine, and bromine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found near the hydrogen atoms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting how the molecule interacts in chemical reactions. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge distribution, hybridization, and intramolecular stabilizing interactions, such as hyperconjugation. nih.gov For this compound, this would reveal the delocalization of electron density from the carbamate (B1207046) group to the aromatic ring and the influence of the halogen substituents.

The fluorine atom exerts a strong negative inductive effect (-I), withdrawing electron density from the benzene (B151609) ring, while the bromine atom also contributes a -I effect. The Boc-carbamate group can act as a resonance donor (+R) but also has withdrawing character, stabilizing the benzylamine (B48309). DFT calculations quantify these competing effects to predict the most likely sites for electrophilic or nucleophilic attack on the aromatic ring.

Table 1: Predicted Electronic Properties from DFT Calculations

PropertyInformation YieldedPredicted Influence on Reactivity
HOMO-LUMO Energy GapProvides a measure of kinetic stability and chemical reactivity.A smaller gap indicates the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor regions.Negative regions (O, F, Br) are sites for electrophilic attack; positive regions (N-H) are sites for nucleophilic attack.
Mulliken Atomic ChargesQuantifies the partial charge on each atom.Highlights the electrophilic nature of the carbon attached to bromine and fluorine, and the nucleophilic character of the nitrogen.
Natural Bond Orbital (NBO) AnalysisDetails charge delocalization and hyperconjugative interactions. nih.govReveals stabilizing interactions between filled and empty orbitals that influence overall molecular stability.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are essential for exploring the conformational landscapes and understanding the influence of the solvent environment on this compound.

The molecule possesses significant conformational flexibility due to several rotatable bonds:

C(aryl)-CH₂ Bond: Rotation around this bond determines the orientation of the benzyl (B1604629) group relative to the aromatic ring.

CH₂-N Bond: Rotation here affects the positioning of the bulky tert-butylcarbamate (B1260302) group. DFT calculations on similar systems suggest energy barriers for this rotation are around 4–6 kcal/mol.

N-C(O) Bond: This amide bond has partial double-bond character due to resonance, restricting rotation, but torsional flexibility still exists.

Tert-butyl Group: The tert-butyl group itself introduces steric hindrance, which can shield the carbamate linkage from attack.

MD simulations can map the potential energy surface related to these rotations, identifying low-energy conformers and the energy barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt in solution.

Furthermore, MD simulations explicitly model the interactions between the solute (the carbamate) and solvent molecules. These simulations can reveal the structure of the solvation shell, the formation of hydrogen bonds between the carbamate's N-H or carbonyl oxygen and protic solvents, and how "solvent caging" might affect reaction dynamics by limiting the dissociation of intermediates. rsc.org

Table 2: Key Parameters from Molecular Dynamics Simulations

Parameter StudiedDescriptionSignificance
Dihedral Angle DistributionsTracks the rotation around key single bonds over time.Identifies the most populated conformational states and their relative stabilities.
Radial Distribution Function (RDF)Describes the probability of finding a solvent molecule at a certain distance from an atom on the solute.Characterizes the structure of the solvent shell and identifies specific interactions like hydrogen bonding.
Root Mean Square Deviation (RMSD)Measures the average change in atomic positions from a reference structure over time.Indicates the overall structural stability and flexibility of the molecule in the simulated environment.
Solvent Accessible Surface Area (SASA)Calculates the surface area of the molecule exposed to the solvent.Helps predict how steric hindrance from groups like tert-butyl affects accessibility for reactants.

Quantum Chemical Studies on Transition State Geometries and Energetics

Quantum chemical calculations are indispensable for investigating the mechanisms of reactions involving this compound. These studies focus on identifying the transition state (TS)—the highest energy point along a reaction coordinate—which is critical for determining the feasibility and rate of a chemical transformation.

For a potential reaction, such as a nucleophilic substitution where the bromine atom is replaced, quantum chemistry can map the entire reaction pathway. This involves:

Locating Reactants and Products: The geometries of the starting materials and products are optimized.

Finding the Transition State (TS): Specialized algorithms are used to find the saddle point on the potential energy surface that connects reactants and products. The TS geometry reveals the specific arrangement of atoms at the peak of the energy barrier.

Studies on similar reactions, such as the substitution of a bromomethyl group, show that such processes can proceed through intermediates like seleniranium cations with calculated activation barriers. mdpi.com For this compound, a key reaction could be a palladium-catalyzed cross-coupling at the C-Br bond. Quantum chemical studies could model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, calculating the energy barriers for each phase to understand the reaction kinetics.

Table 3: Hypothetical Reaction Energetics for a Nucleophilic Aromatic Substitution

Reaction StepDescriptionCalculable Energetic Data
Reactant ComplexInitial association of the carbamate and a nucleophile.Binding Energy
Transition State 1 (TS1)Formation of the Meisenheimer complex.Activation Energy (Ea1)
IntermediateThe stabilized Meisenheimer complex.Intermediate Stability
Transition State 2 (TS2)Expulsion of the bromide leaving group.Activation Energy (Ea2)
Product ComplexFinal product associated with the displaced bromide ion.Overall Reaction Energy (ΔE)

Structure-Reactivity Correlations in this compound Derivatives

The reactivity of this compound is a direct consequence of its unique combination of functional groups. By comparing it to its derivatives, clear structure-reactivity correlations can be established. The primary factors influencing reactivity are the electronic effects of the ring substituents and the steric hindrance provided by the protecting group.

Electronic Effects: The benzene ring is substituted with two electron-withdrawing halogens (F and Br) and the benzylcarbamate group. The strong -I effect of fluorine deactivates the ring towards electrophilic aromatic substitution. The Hammett parameter (σp) provides a quantitative measure of a substituent's electronic influence; for fluorine, this value is +0.06, indicating its electron-withdrawing nature. If the bromine were replaced with a strong electron-donating group like an amino group (-NH₂), which has a σp of -0.66, the ring would become significantly more activated and nucleophilic.

Steric Effects: The tert-butyl group is exceptionally bulky, with a Taft steric parameter (Eₛ) of -1.54. This steric bulk effectively shields the adjacent carbamate nitrogen and carbonyl group from nucleophilic attack, enhancing the stability of the protecting group. In derivatives where this is replaced by a smaller group (e.g., a methylcarbamate), the susceptibility of the carbamate to hydrolysis or other reactions would increase.

Leaving Group Ability: The bromine atom is a good leaving group in nucleophilic substitution and cross-coupling reactions. Replacing it with chlorine would generally decrease the reaction rate for these transformations, while replacing it with iodine would increase it.

By systematically modifying the substituents on the aromatic ring or altering the carbamate protecting group, a library of derivatives can be conceptually designed with finely tuned reactivity profiles for specific synthetic applications.

Table 4: Comparison of Substituent Effects on the Aromatic Ring

Substituent (at C5)Hammett Constant (σp) Electronic EffectPredicted Impact on Reactivity
-Br (in target compound)+0.23Electron-withdrawing (-I > +R)Deactivates ring for electrophilic substitution; activates for nucleophilic substitution.
-F+0.06Strongly electron-withdrawing (-I)Strongly deactivates the ring for electrophilic substitution.
-H (unsubstituted)0.00Neutral referenceBaseline reactivity.
-NH₂-0.66Strongly electron-donating (+R)Strongly activates the ring for electrophilic substitution.
-CH₃-0.17Electron-donating (+I, hyperconjugation)Activates the ring for electrophilic substitution.

Advanced Analytical Methodologies for the Characterization and Monitoring of Tert Butyl 5 Bromo 2 Fluorobenzylcarbamate and Its Transformations

Spectroscopic Techniques for Structural Elucidation and Reaction Progress Monitoring

Spectroscopic methods are indispensable for the qualitative and quantitative analysis of tert-butyl 5-bromo-2-fluorobenzylcarbamate. These techniques provide critical information about the molecule's structural features and can be adapted for real-time monitoring of reactions.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Analysis

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring reaction kinetics and identifying transient intermediates in real-time. For fluorinated compounds like this compound, ¹⁹F NMR is particularly advantageous. nih.gov The fluorine atom provides a sensitive and specific probe with a wide chemical shift range and minimal background interference.

During the synthesis or transformation of this compound, ¹⁹F in-situ NMR can track the disappearance of the starting material and the appearance of products or intermediates, each having a unique ¹⁹F chemical shift. This allows for the precise determination of reaction rates, optimization of reaction conditions (e.g., temperature, catalyst loading), and elucidation of reaction mechanisms.

For the structural confirmation of the final product, ¹H and ¹³C NMR are also essential. The ¹H NMR spectrum would show characteristic signals for the tert-butyl protons (a singlet around 1.5 ppm), the methylene (B1212753) protons of the benzyl (B1604629) group, and the aromatic protons, with their splitting patterns providing information about the substitution on the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹⁹F NMR Characteristics for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm) Expected Multiplicity
¹H -C(CH₃)₃ ~1.5 Singlet
¹H -CH₂- ~4.3 Dd (Coupling to NH and ¹⁹F)
¹H Ar-H 7.0 - 7.6 Multiplets
¹H -NH- ~5.0 Broad Triplet

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, IR spectroscopy is particularly useful for identifying the carbamate (B1207046) and aromatic moieties. Key expected absorption bands include:

N-H stretching: A moderate band around 3300-3400 cm⁻¹.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region for both aliphatic (tert-butyl, methylene) and aromatic protons.

C=O stretching (urethane): A strong, characteristic band in the region of 1680-1720 cm⁻¹. researchgate.net

C-N stretching: A moderate band around 1230-1250 cm⁻¹. dntb.gov.uamdpi.com

C-O stretching: Bands in the 1000-1300 cm⁻¹ region.

C-Br and C-F stretching: These appear in the fingerprint region at lower wavenumbers.

Raman spectroscopy, being less sensitive to water and highly sensitive to non-polar bonds, provides complementary information. It is particularly effective for identifying the C-C skeletal vibrations of the aromatic ring and the tert-butyl group. taylorfrancis.com Together, these techniques provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups. mdpi.com

Table 2: Key IR Absorption Frequencies for Functional Group Identification

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carbamate (N-H) Stretching 3300 - 3400
Carbamate (C=O) Stretching 1680 - 1720
Aromatic Ring C=C Stretching 1450 - 1600
Tert-butyl C-H Bending 1365 - 1395
Benzyl (C-O) Stretching 1200 - 1300
C-F Stretching 1000 - 1400

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which is related to its electronic transitions. The substituted benzene ring in this compound acts as a chromophore, absorbing UV light. The primary absorption bands for substituted benzene rings typically appear below 280 nm. youtube.com

The presence of auxochromes like the carbamate group and halogens (bromo and fluoro) can cause a shift in the wavelength of maximum absorbance (λ_max) and the intensity of the absorption. nih.govdocbrown.info While not providing detailed structural information like NMR or IR, UV-Vis spectroscopy is a simple, robust, and highly sensitive technique for quantitative analysis.

By creating a calibration curve based on Beer-Lambert's law (A = εbc), the concentration of this compound in a solution can be accurately determined. This makes it a valuable tool for monitoring reaction progress, determining product yield, and assessing the purity of the final compound, especially in high-throughput screening applications. emerginginvestigators.orgresearchgate.net

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a cornerstone analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of Products and Intermediates

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound and its transformation products. Unlike nominal mass spectrometry, HRMS measures the m/z value to several decimal places, allowing for the calculation of a unique elemental formula. doaj.org

The calculated exact mass of the molecular ion [M]⁺ of this compound (C₁₂H₁₅BrFNO₂) is 307.0270 Da for the ⁷⁹Br isotope and 309.0250 Da for the ⁸¹Br isotope. The presence of this characteristic isotopic doublet, with a mass difference of approximately 2 Da and nearly equal intensity, is a definitive indicator of a bromine-containing compound. An experimentally determined mass that matches this calculated value to within a few parts per million (ppm) provides strong evidence for the compound's identity and purity.

Table 3: Calculated Exact Masses for Isotopologues of [C₁₂H₁₅BrFNO₂]⁺

Isotope Exact Mass (Da)
⁷⁹Br 307.0270

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) provides further structural detail by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is predictable and serves as a structural fingerprint.

For protonated this compound ([M+H]⁺), the fragmentation is expected to follow pathways characteristic of tert-butoxycarbonyl (Boc) protected amines. researchgate.netnih.gov Key fragmentation steps include:

Loss of isobutylene (B52900): The most common initial fragmentation is the loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl group, leading to a carbamic acid intermediate. dntb.gov.ua

Loss of carbon dioxide: This is often followed by the loss of carbon dioxide (CO₂, 44 Da) to yield the protonated 5-bromo-2-fluorobenzylamine. dntb.gov.uanih.gov

Combined Loss: A characteristic neutral loss of 100 Da, corresponding to the combined loss of isobutylene and carbon dioxide, is a strong indicator of a t-BOC group. dntb.gov.ua

Benzylic Cleavage: Cleavage of the C-Br bond or other fragmentations of the aromatic ring can also occur, providing further structural confirmation. The isotopic signature of bromine would be retained in any fragments containing it.

By analyzing these fragmentation pathways, MS/MS can confirm the connectivity of the atoms within the molecule, distinguishing it from potential isomers and verifying the structure of reaction products.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

WO2005094822A1 - Piperidine derivatives for the treatment of diseases or conditions mediated by protein kinase b (pkb) - Google Patents A solution of 5-bromo-2-fluoro-benzonitrile (10.0 g, 50 mmol) in anhydrous tetrahydrofuran (B95107) (100 ml) was cooled to 0° C. and treated with borane-dimethyl sulfide (B99878) complex (10 M, 7.5 ml, 75 mmol). The resulting solution was stirred at 0° C. for 1 hour then allowed to warm to room temperature and stirred for 16 hours. The reaction was quenched by the careful addition of hydrochloric acid (2 M, 50 ml) and the mixture was stirred for 1 hour. The organic solvent was removed in vacuo and the aqueous residue was basified by the addition of sodium hydroxide (B78521) (2 M) then extracted with ethyl acetate (B1210297) (3×100 ml). The combined organic extracts were washed with brine (100 ml), dried (MgSO.sub.4) and concentrated in vacuo to give 5-bromo-2-fluoro-benzylamine as a yellow oil (9.9 g, 97%). .sup.1H NMR (400 MHz, CDCl.sub.3) δ: 1.63 (2H, s), 3.86 (2H, s), 7.00 (1H, t), 7.28-7.33 (1H, m), 7.42 (1H, m). B. This compound. A solution of 5-bromo-2-fluoro-benzylamine (9.9 g, 48.5 mmol) and triethylamine (B128534) (7.45 ml, 53.4 mmol) in anhydrous dichloromethane (B109758) (100 ml) was cooled to 0° C. and treated with a solution of di-tert-butyl dicarbonate (B1257347) (11.1 g, 50.9 mmol) in anhydrous dichloromethane (50 ml). The resulting solution was allowed to warm to room temperature and stirred for 16 hours. The reaction mixture was washed with water (100 ml) and the organic layer was separated, dried (MgSO.sub.4) and concentrated in vacuo. The residue was purified by column chromatography (SiO.sub.2, ethyl acetate: hexane (B92381) 1:4) to give the title compound as a white solid (12.3 g, 83%). .sup.1H NMR (400 MHz, CDCl.sub.3) δ: 1.46 (9H, s), 4.30 (2H, d), 4.90 (1H, br s), 7.00 (1H, t), 7.27-7.31 (1H, m), 7.40 (1H, m). 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Future Prospects and Emerging Research Directions for Tert Butyl 5 Bromo 2 Fluorobenzylcarbamate Chemistry

Novel Catalytic Systems and Reaction Conditions for Enhanced Transformations

The functional groups of Tert-butyl 5-bromo-2-fluorobenzylcarbamate make it highly amenable to a variety of novel catalytic transformations that promise greater efficiency and selectivity.

Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. The carbon-bromine (C-Br) bond in this compound is an ideal handle for such transformations. Photocatalytic methods can activate this bond to form carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, often with high functional group tolerance, which would leave the Boc-carbamate and fluoro groups intact. These reactions can be combined with other enabling technologies, such as microreactors and flow chemistry, to create fully automated and efficient processes. researchgate.net

Similarly, electrosynthesis offers a reagent-free method for oxidation and reduction, providing a green alternative to traditional chemical methods. The aryl halide moiety could be functionalized via electrochemically generated radical intermediates or by facilitating reductive coupling reactions.

Table 1: Illustrative Examples of Photocatalytic Functionalization of Aryl Halides

Substrate Coupling Partner Photocatalyst Light Source Product Type
Aryl Bromide Alkene Iridium Complex Blue LED Alkylated Arene
Aryl Bromide Amine Organic Dye Green LED Aryl Amine

This table presents generalized data for analogous aryl halides to illustrate the potential transformations applicable to this compound.

While transformations often focus on the aryl halide, future research could explore asymmetric reactions involving other parts of the this compound molecule. Organocatalysis, which uses small organic molecules as catalysts, could be employed to induce stereoselectivity in reactions at the benzylic position, should a prochiral center be introduced.

Biocatalysis, using enzymes such as ketoreductases or transaminases, represents another frontier. Although the current molecule is not prochiral at the benzylic carbon, derivatives of it could be targeted by enzymes for highly selective asymmetric synthesis, a critical process in the pharmaceutical industry. For instance, enzymatic hydrolysis of the carbamate (B1207046) group could be explored for selective deprotection under exceptionally mild conditions, avoiding harsh chemicals that might affect other parts of the molecule.

Flow Chemistry and Continuous Processing for Efficient Synthesis

The synthesis and subsequent functionalization of this compound are well-suited for adaptation to continuous flow chemistry. This technology offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. researchgate.net The ability to safely handle volatile reagents and perform reactions at high temperatures and pressures can lead to dramatic increases in space-time-yield. mdpi.com For instance, challenging reactions like the amination of aryl halides have been shown to be significantly intensified using continuous flow processing. mdpi.comresearchgate.net

Microfluidic reactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, enabling precise control over reaction parameters like temperature, pressure, and residence time. elveflow.comacs.org This level of control is ideal for optimizing complex reactions involving multifunctional molecules like this compound. For example, a Suzuki or Buchwald-Hartwig coupling at the bromide position could be rapidly optimized by screening catalysts, bases, and solvents in a microfluidic system, consuming minimal material. acs.org This technology is particularly suited for handling the fast and complex kinetics typical in nanoparticle synthesis and could be adapted for organometallic reactions involving this compound. acs.orgrug.nl The generation and reaction of unstable intermediates, such as aryllithiums from aryl halides, becomes feasible and safe in flow microreactors, a task that is difficult in conventional batch reactors. researchgate.netchemrxiv.org

Table 2: Parameters for Microfluidic Reaction Optimization

Parameter Range of Control Benefit for Synthesis
Temperature -78 °C to 300 °C Precise control, rapid heating/cooling
Residence Time Milliseconds to Hours Fine-tuning of reaction completion and byproduct formation
Reagent Stoichiometry Continuous Gradient Rapid screening of optimal reagent ratios

This table illustrates typical parameters that can be precisely controlled in a microfluidic setup to optimize the synthesis or functionalization of compounds like this compound.

A key advantage of developing a process in flow chemistry is the clearer path to industrial scale-up. mit.edu Instead of using progressively larger and potentially more hazardous batch reactors, scaling can be achieved by either "scaling up" (using a larger-diameter flow reactor) or "numbering up" (running multiple reactors in parallel). stolichem.comrsc.org For scaling up, maintaining efficient mixing and heat transfer is critical. stolichem.com For reactions like the amination of aryl halides, processes developed on laboratory-scale coil reactors have been successfully transferred to larger preparatory-scale tubular reactors, demonstrating a significant increase in throughput. mdpi.comresearchgate.net This scalability is crucial for moving a compound from laboratory research to pilot plant testing and eventual commercial manufacturing. mit.edu

Integration into Automated and High-Throughput Synthesis Platforms

In modern drug discovery, speed and efficiency are paramount. Automated synthesis platforms, often coupled with high-throughput experimentation (HTE), allow for the rapid creation and screening of vast libraries of molecules. rsc.orgyoutube.com this compound is an ideal building block for such platforms. Its defined points of functionality (the C-Br bond for coupling and the Boc-amine for deprotection and further derivatization) allow it to be incorporated into automated, iterative synthesis workflows. chemrxiv.org

Robotic systems can perform numerous reactions in parallel under a wide array of conditions, rapidly identifying optimal pathways for creating derivatives. youtube.com For example, an automated platform could take the title compound and perform a matrix of Suzuki coupling reactions with various boronic acids, followed by automated purification. The resulting products could then be deprotected and subjected to a second round of diversification, all within a highly accelerated timeframe compared to manual synthesis. chemrxiv.org This approach accelerates the discovery of new functional molecules for applications in medicine and materials science. rsc.org

Development of Stereoselective Synthetic Pathways Utilizing this compound

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While this compound is an achiral molecule, its strategic derivatization can lead to the formation of chiral centers. Future research is anticipated to focus on the development of stereoselective methods that utilize this compound as a key starting material.

Currently, the literature does not extensively detail established stereoselective synthetic pathways that directly employ this compound to generate chiral products. However, the potential for such advancements is significant. Prospective research endeavors in this area could include:

Asymmetric Catalysis: The development of catalytic systems that can induce enantioselectivity in reactions involving derivatives of this compound is a promising avenue. This could involve the use of chiral ligands in transition metal-catalyzed cross-coupling reactions or the application of organocatalysis to functionalize the molecule asymmetrically.

Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to the carbamate nitrogen or another functional group introduced to the molecule could be explored. This auxiliary would direct the stereochemical outcome of subsequent reactions, and its later removal would yield the desired enantiomerically enriched product.

Enzymatic Resolutions: Biocatalysis offers a powerful tool for achieving high enantioselectivity. Future research may explore the use of enzymes, such as lipases or hydrolases, for the kinetic resolution of racemic derivatives of this compound.

While direct stereoselective applications are yet to be widely reported, the synthesis of final products with chiral centers often involves separation techniques. For instance, in the synthesis of complex molecules where derivatives of this compound are used as intermediates, the separation of optical isomers can be achieved through methods like chiral chromatography or the formation of diastereoisomeric salts with chiral acids such as (+)-tartaric acid or (+)-mandelic acid. google.com

Exploration of New Chemical Space Through Advanced Derivatization

The functional handles present in this compound—the bromo substituent, the fluorine atom, and the Boc-protected aminomethyl group—provide a rich platform for chemical modification. Advanced derivatization of this compound is a key area for future research, enabling the exploration of novel chemical space and the synthesis of diverse molecular architectures.

A significant advancement in the derivatization of this compound is its use in palladium-catalyzed cross-coupling reactions. The bromine atom on the aromatic ring serves as a versatile point for modification. One notable example is the Suzuki-Miyaura coupling reaction. In a documented synthesis, this compound (with CAS number 491836-84-1) was reacted with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst and potassium acetate (B1210297). google.com This reaction efficiently converts the aryl bromide to the corresponding boronate ester, a highly valuable intermediate for further carbon-carbon and carbon-heteroatom bond formation.

Table 1: Key Reagents in the Borylation of this compound

Reactant/Reagent Role
This compound Starting Material
Bis(pinacolato)diboron Boron Source
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) Catalyst
Potassium Acetate Base
1,4-Dioxane Solvent

Data sourced from patent WO2008075109A1. google.com

Future research is expected to expand the scope of cross-coupling reactions involving this building block. The exploration of other palladium-catalyzed reactions such as Sonogashira coupling with terminal alkynes, Buchwald-Hartwig amination with various amines, and Heck coupling with alkenes could lead to a vast array of novel derivatives. Furthermore, the application of other transition metal catalysts, such as those based on nickel or copper, could offer complementary reactivity and access to different classes of compounds.

Beyond cross-coupling, the fluorine atom and the benzylic position also present opportunities for derivatization, although these are less explored. Research into nucleophilic aromatic substitution of the fluorine atom or functionalization of the benzylic carbon could further expand the chemical space accessible from this versatile starting material.

Interdisciplinary Research Involving the Chemical Compound

The derivatives of this compound are poised to make significant contributions to various interdisciplinary research fields, most notably in medicinal chemistry and drug discovery. The structural motifs that can be generated from this compound are frequently found in biologically active molecules.

The primary documented application of this compound is as a key intermediate in the synthesis of substituted piperidines designed as protein kinase inhibitors. google.com Specifically, the boronate ester derivative, formed via the Suzuki-Miyaura coupling, is a crucial component in the construction of complex heterocyclic systems that have shown potential as modulators of protein kinase B (PKB/Akt) and protein kinase A (PKA). google.com These kinases are implicated in a variety of diseases, including cancer, diabetes, and metabolic disorders, highlighting the therapeutic relevance of molecules derived from this building block. google.com

The inhibition of these kinases is a major focus in the development of new therapeutics. For instance, the dysregulation of the PI3K/PKB pathway is a common feature in many human tumors. google.com Therefore, the synthesis of novel inhibitors derived from this compound could have a direct impact on the development of next-generation cancer therapies.

Looking forward, the interdisciplinary applications of this compound are likely to expand. Potential areas of future research include:

Materials Science: The incorporation of the fluorinated and brominated aromatic moiety into polymers or other materials could impart desirable properties such as thermal stability, flame retardancy, or specific electronic characteristics.

Chemical Biology: Derivatives of this compound could be functionalized with reporter tags, such as fluorescent dyes or biotin, to create chemical probes. These probes could be used to study the localization, interactions, and functions of their biological targets.

Agrochemicals: The structural features of this compound could be exploited in the design of new herbicides or pesticides, where the specific substitution pattern could lead to enhanced potency and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing tert-butyl 5-bromo-2-fluorobenzylcarbamate, and how can intermediates be characterized?

  • Answer: A common approach involves coupling 5-bromo-2-fluorobenzylamine with tert-butyl carbamate using carbodiimide-based coupling reagents (e.g., EDC or DCC) under anhydrous conditions. Key intermediates, such as the benzylamine derivative, should be purified via column chromatography and characterized using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS). Reaction progress can be monitored by TLC with UV visualization. Ensure inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the carbamate group .

Q. What analytical techniques are critical for verifying the purity and structural integrity of this compound?

  • Answer:

  • HPLC with UV detection (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for research use).
  • NMR spectroscopy (1H^1H, 13C^{13}C, 19F^{19}F) to confirm substitution patterns and absence of regioisomers.
  • FT-IR spectroscopy to identify carbamate C=O stretching (~1680–1720 cm1^{-1}) and aromatic C-Br vibrations (~550–650 cm1^{-1}).
  • Elemental analysis (CHNS) to validate empirical formula consistency .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer: Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation and hydrolysis. Conduct stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid prolonged exposure to moisture or acidic/basic conditions, which may cleave the carbamate group. Use desiccants in storage containers .

Q. What safety protocols are essential when working with this compound in the laboratory?

  • Answer:

  • Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles) to minimize inhalation or skin contact.
  • Implement environmental controls (e.g., activated carbon filters) for waste gas/liquid containing brominated or fluorinated byproducts.
  • Follow first-aid measures: Flush eyes/skin with water for 15 minutes if exposed; seek medical evaluation for persistent irritation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale syntheses?

  • Answer: Employ Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, stoichiometry). For example:

  • Solvent screening : Compare DCM, THF, and acetonitrile for coupling efficiency.
  • Catalyst optimization : Test DMAP or HOBt as additives to enhance coupling kinetics.
  • Kinetic profiling : Use in-situ FT-IR or Raman spectroscopy to track reagent consumption and identify rate-limiting steps .

Q. What mechanistic insights explain the reactivity of the bromo-fluoro substituents in cross-coupling reactions?

  • Answer: The ortho-fluorine group exerts steric and electronic effects, slowing oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) reveal that the fluorine atom increases the C-Br bond dissociation energy by ~5–8 kcal/mol compared to non-fluorinated analogs. Use bicyclic phosphine ligands (e.g., RuPhos) to enhance catalytic turnover in challenging couplings .

Q. How can computational modeling predict degradation pathways or byproduct formation?

  • Answer: Perform density functional theory (DFT) calculations to map hydrolysis or thermal decomposition pathways. For example:

  • Simulate carbamate cleavage under acidic conditions to identify intermediates (e.g., CO2_2 release).
  • Use molecular dynamics (MD) to model interactions with solvents (e.g., water penetration in amorphous solid dispersions). Validate predictions with LC-MS/MS profiling of stressed samples .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected 19F^{19}F NMR shifts)?

  • Answer:

  • Variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the benzyl group).
  • NOESY/ROESY experiments to confirm spatial proximity of substituents.
  • Isotopic labeling (e.g., 18O^{18}O in carbamate) to track exchange processes.
  • Compare experimental data with simulated spectra (e.g., ACD/Labs or MestReNova) to identify misassignments .

Methodological Tables

Table 1. Key Physicochemical Properties of this compound

PropertyMethod/ValueReference
Molecular Weight330.21 g/molCalculated
Melting Point98–102°C (predicted)Analog Data
LogP (lipophilicity)3.2 ± 0.3 (HPLC-derived)
Solubility (DMSO)>50 mg/mLExperimental

Table 2. Common Impurities and Mitigation Strategies

ImpuritySourceMitigation
5-Bromo-2-fluorobenzylamine Incomplete couplingExtend reaction time; increase EDC stoichiometry
tert-Butyl alcohol HydrolysisUse molecular sieves; anhydrous conditions
Diastereomers Stereochemical instabilityChiral HPLC purification

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.